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molecular formula C9H8FNO5 B8730733 Methyl 2-fluoro-5-methoxy-4-nitrobenzoate

Methyl 2-fluoro-5-methoxy-4-nitrobenzoate

Cat. No. B8730733
M. Wt: 229.16 g/mol
InChI Key: JMICQFYGYUNZNI-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

Methyl 2-fluoro-5-methoxy-4-nitrobenzoate (549 mg; 1.13 mmol; 1 eq.) was dissolved in MeOH (50 mL). The resulting solution was injected on a flow hydrogenation reactor (H-Cube), adapted with Pd/C cartridge (44 mm), a flow of 1 mL/min, a temperature of 60° C. and the full H2 option enabled. Solvents were evaporated, affording the title product as an off-white solid (220 mg; 97%). LC/MS (Method B): 200.0 (M+H)+. HPLC (Method A) Rt 3 min (Purity: 91.9%).
Quantity
549 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([N+:12]([O-])=O)[C:9]([O:15][CH3:16])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]>CO.[Pd]>[NH2:12][C:10]1[C:9]([O:15][CH3:16])=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([F:1])[CH:11]=1

Inputs

Step One
Name
Quantity
549 mg
Type
reactant
Smiles
FC1=C(C(=O)OC)C=C(C(=C1)[N+](=O)[O-])OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was injected on a flow hydrogenation reactor
CUSTOM
Type
CUSTOM
Details
a temperature of 60° C.
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C=C1OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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